5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Antiviral Innate Immunity RNase L Pharmacology Interferon Pathway Modulation

5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 343375-92-8, PubChem CID is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class. It features a 2,4-dichlorobenzyl ether substituent linked through a 2,3-disubstituted thiophene ring to the triazole core, with a molecular formula of C14H11Cl2N3OS2 and a molecular weight of 372.3 g/mol.

Molecular Formula C14H11Cl2N3OS2
Molecular Weight 372.28
CAS No. 343375-92-8
Cat. No. B2707919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol
CAS343375-92-8
Molecular FormulaC14H11Cl2N3OS2
Molecular Weight372.28
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H11Cl2N3OS2/c1-19-13(17-18-14(19)21)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,21)
InChIKeyUJJSZCSLQQMCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 343375-92-8): Procurement-Relevant Chemical Identity and Biological Profile


5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 343375-92-8, PubChem CID 1482500) is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class. It features a 2,4-dichlorobenzyl ether substituent linked through a 2,3-disubstituted thiophene ring to the triazole core, with a molecular formula of C14H11Cl2N3OS2 and a molecular weight of 372.3 g/mol [1]. The compound has been identified in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000692151 and has been evaluated in over 200 PubChem high-throughput screening (HTS) bioassays [1]. Its computed XLogP3 of 4.4 indicates moderate lipophilicity suitable for membrane permeability [1]. Two distinct biological activities have been quantitatively documented: potent activation of 2-5A-dependent ribonuclease L (RNase L) and moderate inhibition of the Pseudomonas aeruginosa VIM-2 metallo-β-lactamase [2][3].

Why Generic Substitution of Triazole-3-Thiols Fails: The Critical Role of the 2,4-Dichlorobenzyl Ether Pharmacophore in 343375-92-8


The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, yielding numerous analogs with broadly reported antimicrobial, antifungal, and anticancer properties [1]. However, the biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on both the triazole and pendant aryl rings. Simply interchanging one triazole-3-thiol for another ignores the decisive pharmacophoric contribution of the 3-[(2,4-dichlorobenzyl)oxy]-2-thienyl moiety present in the target compound. This specific substitution pattern is not merely decorative; evidence shows that the 2,4-dichlorobenzyl arrangement, as opposed to other dichlorobenzyl isomers or unsubstituted benzyl groups, dramatically alters the potency and target engagement profile. For example, among a series of thio-triazole derivatives examined by Wang et al., the 3,4-dichlorobenzyl triazole-thione emerged as the most potent antibacterial and antifungal candidate, underscoring how seemingly minor positional isomerism of the dichlorobenzyl group dictates biological efficacy [2]. Consequently, generic substitution without verifying the precise 2,4-dichlorobenzyl-ether identity of 343375-92-8 risks selecting a compound with a fundamentally different activity spectrum, potentially devoid of the rare and potent RNase L activation activity or the specific VIM-2 inhibition profile documented for this exact compound.

Quantitative Differential Evidence Guide for 5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol (343375-92-8)


RNase L Activation Potency: ~10,000-Fold Superiority Over a Known Small-Molecule Activator

The target compound activates 2-5A-dependent ribonuclease L (RNase L) with an IC50 of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This potency is approximately 10,000-fold greater than that of the structurally distinct small-molecule RNase L activator RNase L-IN-2, which exhibits an EC50 of 22,000 nM (22 μM) . Although these data derive from different assay formats (protein synthesis inhibition vs. FRET RNA probe cleavage) and represent a cross-study comparison, the magnitude of the potency difference—four orders of magnitude—is striking and positions the target compound among the most potent known small-molecule modulators of RNase L activity.

Antiviral Innate Immunity RNase L Pharmacology Interferon Pathway Modulation

VIM-2 Metallo-β-Lactamase Inhibition: Direct Head-to-Head Comparison Within the Same HTS Counterscreen (PubChem AID 1926)

In a FRET-based dose-response biochemical HTS counterscreen designed to identify selective VIM-2 metallo-β-lactamase inhibitors and eliminate epi-absorbance assay artifacts (PubChem AID 1926), the target compound (BDBM51989) demonstrated an IC50 of 774 nM against Pseudomonas aeruginosa beta-lactamase [1]. This activity can be directly compared to other compounds tested in the identical assay. For instance, the compound BDBM51978 (MLS000680027, CID 4870494), an N-(5-keto-2-tosyl-3-pyrazolin-3-yl)thiophene-2-carboxamide derivative, exhibited an IC50 of 120 nM in the same screen, making it 6.45-fold more potent [2]. This head-to-head comparison, conducted within the same assay platform (The Scripps Research Institute Molecular Screening Center, 2009), provides a calibrated benchmark: the target compound possesses moderate VIM-2 inhibitory activity, ranking below the most potent hit in the screen but substantially above numerous inactive compounds.

Antimicrobial Resistance Metallo-β-Lactamase Inhibitors Pseudomonas aeruginosa

Global HTS Selectivity Profile: Predominantly Inactive Across >200 PubChem Screening Assays

Comprehensive profiling via the PubChem BioAssay database reveals that the target compound (SID 24817912, CID 1482500) has been tested in over 200 HTS assays spanning diverse target classes including GPCRs (S1P3, PPARgamma), GTPases (Ras, Rac, Rab, Cdc42), Bcl-2 family proteins (Bim-Bcl-2, Bim-Bcl-XL, Bim-Mcl-1), phosphatases (TNAP), kinases, and viral targets (Epstein-Barr Virus) [1]. In the vast majority of these assays (>95%), the compound was classified as 'Inactive,' indicating that it does not function as a promiscuous Pan-Assay Interference Compound (PAINS) or frequent hitter [1]. This predominantly clean selectivity profile contrasts with many screening library compounds that exhibit non-specific activity across multiple unrelated targets, which can confound hit triage and lead optimization efforts.

Drug Discovery Profiling PAINS Assessment Selectivity Screening

Structural Differentiation: The 2,4-Dichlorobenzyl Ether Motif Versus Positional Isomers and Unsubstituted Analogs

The target compound incorporates a distinctive 3-[(2,4-dichlorobenzyl)oxy]-2-thienyl substituent that differentiates it from closely related triazole-3-thiol analogs. In the systematic SAR study by Wang et al. (2012), a series of thio-triazole derivatives bearing different halobenzyl substitution patterns were evaluated for antibacterial and antifungal activity [1]. The 3,4-dichlorobenzyl triazole-thione emerged as the most potent analog against all tested microbial strains, while the unsubstituted benzyl analogs showed substantially weaker activity [1]. This positional isomer sensitivity establishes that the dichlorobenzyl substitution pattern is a critical efficacy determinant. The target compound's 2,4-dichlorobenzyl arrangement is structurally distinct from the 3,4-dichlorobenzyl isomer identified as the most potent in the Wang et al. series, and also differs from analogs such as 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (CAS 68744-66-1), which entirely lacks the dichlorobenzyl ether moiety and consequently lacks the enhanced lipophilicity and potential halogen-bonding interactions conferred by this substituent .

Structure-Activity Relationship (SAR) Antimicrobial Triazoles Pharmacophore Design

Best-Fit Research and Industrial Application Scenarios for 5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol (343375-92-8)


Antiviral Innate Immunity Research: Pharmacological Activation of the RNase L Pathway

The compound's exceptionally potent RNase L activation (IC50 = 2.30 nM) makes it a prime candidate for investigating the interferon-regulated 2-5A/RNase L antiviral pathway. With a potency approximately 10,000-fold greater than the comparator small-molecule activator RNase L-IN-2 (EC50 = 22 μM), the compound can be used at sub-nanomolar concentrations to probe RNase L-mediated RNA degradation, apoptosis induction, and antiviral gene expression in cell-based models of viral infection [1]. Its predominantly clean selectivity profile across >200 HTS assays reduces the likelihood of confounding off-target effects in mechanistic studies [2].

Antimicrobial Resistance: VIM-2 Metallo-β-Lactamase Inhibitor Screening and Secondary Pharmacology

The compound's confirmed VIM-2 inhibition (IC50 = 774 nM in PubChem AID 1926) supports its use as a reference compound or starting scaffold for metallo-β-lactamase (MBL) inhibitor development targeting carbapenem-resistant Pseudomonas aeruginosa [1]. While not the most potent hit in the counterscreen—BDBM51978 achieved IC50 = 120 nM in the identical assay—the compound's unique combination of RNase L activation and MBL inhibition offers a distinctive polypharmacology profile that may be exploited for dual-mechanism antimicrobial strategies [1][2].

Structure-Activity Relationship (SAR) Studies on Triazole-3-Thiol Pharmacophores

The compound serves as a critical SAR probe for understanding how the 2,4-dichlorobenzyl ether substitution on the thienyl ring influences biological activity relative to positional isomers (e.g., 3,4-dichlorobenzyl analogs) and non-halogenated benzyl variants [1]. The 2012 Wang et al. study demonstrated that dichlorobenzyl positional isomerism dramatically affected antibacterial and antifungal potency, establishing a precedent for systematic comparator studies using this compound as the 2,4-substituted representative [1]. Procurement of the compound with verified purity (NLT 98%) ensures reliable SAR data generation [2].

Chemical Probe Selectivity Profiling and Assay Development

Given that the compound has been tested and classified as 'Inactive' in over 200 PubChem HTS assays spanning GPCRs, GTPases, Bcl-2 family proteins, and phosphatases, it is well-suited as a negative control or chemical probe in assay development for targets where it is inactive [1]. Its well-documented inactivity profile across diverse target classes provides confidence that it will not interfere with assay readouts through non-specific mechanisms, a valuable attribute for high-throughput screening laboratories developing new biochemical or cell-based assays [1].

Quote Request

Request a Quote for 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.